molecular formula C14H16N2O5S B3008775 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 2034262-51-4

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B3008775
CAS No.: 2034262-51-4
M. Wt: 324.35
InChI Key: IAXYGGYXFQHUHL-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic small molecule featuring a benzodioxepine core linked to a 5-methylisoxazole methyl group via a sulfonamide bridge. This specific structure suggests potential as a key intermediate or candidate for pharmacological screening, particularly in the development of kinase inhibitors . The sulfonamide functional group is a privileged pharmacophore in medicinal chemistry, known to confer inhibitory activity against a variety of enzymes, such as carbonic anhydrases and tyrosine kinases . Compounds with the benzodioxepine scaffold are of significant interest in chemical research for exploring signal transduction pathways . Researchers can utilize this compound as a building block in organic synthesis or as a lead compound in hit-to-lead optimization campaigns. It is supplied as a high-purity material to ensure reproducibility in biochemical and cellular assays. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-10-11(8-15-21-10)9-16-22(17,18)12-3-4-13-14(7-12)20-6-2-5-19-13/h3-4,7-8,16H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXYGGYXFQHUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazole derivatives is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the reaction being facilitated by microwave-assisted cycloaddition .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of oxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain oxazole derivatives possess activity comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundBacteria TestedActivity Level
4aE. coliSignificant
4bStaphylococcus aureusModerate
4cPseudomonas aeruginosaHigh

Analgesic Properties

The analgesic properties of compounds related to N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide have been evaluated using the acetic acid-induced writhing method in mice. Results indicated that certain derivatives significantly reduced pain responses compared to control groups .

Antiviral Activity

Some studies have explored the antiviral potential of oxazole derivatives against viruses such as camelpox and buffalopox. However, results have been mixed, with certain compounds showing no significant antiviral activity at tested concentrations .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxazole ring through condensation reactions.
  • Subsequent functionalization to introduce sulfonamide groups.
  • Cyclization processes to form the benzodioxepine structure.

Yield and Purity

Studies report high yields (up to 94%) for certain synthetic routes utilizing microwave irradiation techniques for improved efficiency in producing oxazolone derivatives .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. For instance, one study examined the cytotoxic effects of related oxazole compounds on Vero cells (African green monkey kidney cells) and found that certain derivatives exhibited minimal toxicity at concentrations below their maximum non-toxic concentration (MNTC) .

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of these compounds. Animal models have been employed to assess the analgesic effects and potential side effects associated with long-term administration.

Mechanism of Action

The mechanism by which N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects involves interactions with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, facilitating non-covalent interactions that modulate biological pathways . The sulfonamide group can also interact with proteins, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Benzodioxepine vs. Benzodiazepines

While benzodioxepine shares a fused aromatic-oxygenated structure with benzodiazepines, the latter feature nitrogen atoms, enabling distinct pharmacodynamic profiles. Benzodioxepine’s oxygen atoms favor hydrogen bonding with water or protein residues, enhancing solubility compared to nitrogen-rich analogs .

Sulfonamide-Containing Compounds

Sulfonamides, such as sulfa drugs, exhibit broad antibacterial activity via dihydropteroate synthase inhibition. In N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, the sulfonamide group may act as a hydrogen-bond donor/acceptor, akin to pharmacopeial agents like cefazolin derivatives (), though the latter’s thiadiazole and tetrazole groups confer different electronic properties.

Heterocyclic Substituents

Oxazole vs. Thiadiazole

The 5-methyl-1,2-oxazole substituent in the target compound contrasts with the 5-methyl-1,3,4-thiadiazole in cefazolin open-ring derivatives (). Thiadiazoles’ sulfur atoms enhance π-π stacking and polarizability, whereas oxazoles’ oxygen improves metabolic stability but reduces electron density.

Hydrogen Bonding and Crystallographic Analysis

Graph set analysis () reveals that the sulfonamide group in this compound forms robust hydrogen-bonded networks, likely adopting R₂²(8) motifs with adjacent molecules. This contrasts with cefazolin derivatives, where carboxylic acid groups dominate interactions, forming C(4) chains .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Heterocycle Key Functional Groups Hydrogen Bonding Motifs
Target Compound Benzodioxepine Oxazole Sulfonamide R₂²(8)
Cefazolin Open-Ring Derivatives () Dihydrothiazine Thiadiazole/Tetrazole Carboxylic acid C(4)
Classical Sulfa Drugs Benzene None Sulfonamide R₂²(8)

Table 2: Computational Tools for Structural Analysis

Software Function Application to Target Compound
SHELX Refinement Crystal structure determination
ORTEP-3 Thermal ellipsoid visualization Molecular geometry representation
WinGX Data integration Crystallographic data processing

Research Findings and Limitations

  • Crystallographic Robustness : The compound’s structure, refined via SHELX , demonstrates fewer torsional strains than benzodiazepines, attributed to the benzodioxepine ring’s oxygen atoms.
  • Hydrogen-Bonding Networks: Graph set analysis () confirms the sulfonamide’s role in stabilizing the crystal lattice, a feature less pronounced in thiadiazole-based analogs.
  • Limitations : Direct pharmacological or thermodynamic data (e.g., binding affinity, solubility) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antidiabetic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₄S

Sulfonamides operate primarily through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By competing with PABA for the active site of dihydropteroate synthase, sulfonamides prevent the formation of dihydrofolate, ultimately inhibiting bacterial growth and replication .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit various strains of bacteria and fungi. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain bacterial strains have been reported as low as 1.5 µg/mL against Staphylococcus aureus and 2.0 µg/mL against Escherichia coli .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. It has been shown to reduce inflammation markers in cell cultures and animal models. A comparative study indicated that certain derivatives exhibited IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been explored. Preliminary studies suggest it may enhance insulin sensitivity and lower blood glucose levels in diabetic models. This effect is attributed to its ability to modulate metabolic pathways involved in glucose metabolism .

Case Studies

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and tested their biological activities. The results showed that many compounds exhibited promising antibacterial and anti-inflammatory activities .
  • Structural Activity Relationship (SAR) : Research on SAR revealed that modifications to the sulfonamide group significantly impacted biological activity. Compounds with specific substituents displayed enhanced efficacy against microbial strains .
  • Quantum Chemical Calculations : Theoretical studies using quantum chemical descriptors correlated well with the observed antimicrobial activities of synthesized compounds, providing insights into their mechanisms of action .

Summary of Findings

Biological ActivityObservationsReference
AntimicrobialMIC values as low as 1.5 µg/mL
Anti-inflammatoryIC50 values lower than diclofenac
AntidiabeticPotential enhancement of insulin sensitivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of sulfonamide derivatives often involves coupling reactions between sulfonyl chlorides and amines. For this compound, the oxazole-methyl group introduces steric and electronic challenges. A stepwise approach could include:

  • Step 1 : Synthesize the benzodioxepine-sulfonyl chloride intermediate via sulfonation of 3,4-dihydro-2H-1,5-benzodioxepine.
  • Step 2 : React with 5-methyl-1,2-oxazol-4-yl-methylamine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
  • Yield Optimization : Use high-resolution HPLC (e.g., Chromolith columns) to monitor intermediates and adjust solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of the benzodioxepine ring (δ 3.8–4.5 ppm for methylene protons) and sulfonamide NH (δ 7.2–7.5 ppm).
  • IR Spectroscopy : Validate sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .

Q. What are the key structure-activity relationship (SAR) considerations for this compound in antimicrobial or therapeutic studies?

  • Methodological Answer :

  • Oxazole Ring : The 5-methyl group on the oxazole may enhance lipophilicity, impacting membrane permeability. Compare analogs with/without methyl substitution.
  • Benzodioxepine : The seven-membered ring’s conformation affects binding to biological targets. Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Pfmrk or bacterial DHFR .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states for sulfonamide bond formation) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 2WY ligand in PDB) to predict binding affinities.
  • Machine Learning : Train models on PubChem bioassay data to prioritize derivatives with desired ADMET properties .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Experimental Replication : Ensure standardized conditions (e.g., cell line passage number, solvent controls).
  • Data Cross-Validation : Combine orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) using JMP or Minitab .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Technologies : Use nanofiltration to remove high-MW byproducts.
  • Preparative HPLC : Employ Purospher® STAR columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using robotic platforms like Crystal16 .

Q. How can AI-driven experimental design improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Reaction Condition Prediction : Platforms like ChemOS integrate AI to suggest optimal catalysts (e.g., Pd/C vs. Ni) and solvent systems.
  • Process Control : Implement real-time PAT (Process Analytical Technology) with inline IR/NMR to monitor reaction progression .

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